

7-Oxooctanal: A Technical Overview of a Terpenoid of Unknown Natural Origin

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Compound of Interest

Compound Name: 7-Oxooctanal

Cat. No.: B14670936

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of **7-Oxooctanal**. Despite its defined chemical structure and properties, a thorough review of scientific literature and chemical databases reveals a significant gap in knowledge regarding its discovery and natural occurrence. This document summarizes the available physicochemical data and a known synthetic pathway, highlighting the compound's status as a potentially novel subject for natural product chemistry and biomedical research.

Physicochemical Properties

While the natural origins of **7-Oxooctanal** remain unelucidated, its fundamental chemical and physical properties have been characterized and are summarized below. These data are compiled from various chemical databases and provide a foundational understanding of the molecule.

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O ₂	PubChem[1][2]
Molecular Weight	142.20 g/mol	PubChem[1][2]
CAS Number	36219-80-4	PubChem[1][2], Chemsr[3]
IUPAC Name	7-oxooctanal	PubChem[2]
Boiling Point	62-64 °C at 0.2 Torr	LookChem[4]
Density	0.9989 g/cm ³ at 25 °C	LookChem[4]
SMILES	CC(=O)CCCCC=O	PubChem[2]
LogP	1.72480	LookChem[4]
Hydrogen Bond Donor Count	0	LookChem[4]
Hydrogen Bond Acceptor Count	2	LookChem[4]
Rotatable Bond Count	6	LookChem[4]
Exact Mass	142.099379685	PubChem[1][2]

Synthesis of 7-Oxooctanal

Currently, information on the discovery and isolation of **7-Oxooctanal** from natural sources is not available in scientific literature. However, a synthetic route for its preparation has been documented.

Experimental Protocol: Hydroformylation of Hept-6-en-2-one

A documented method for the synthesis of **7-Oxooctanal** involves the hydroformylation of hept-6-en-2-one.[4]

Reactants:

- Hept-6-en-2-one

- Carbon monoxide
- Hydrogen
- Rhodium(I) dicarbonyl acetylacetonate ($\text{Rh}(\text{CO})_2(\text{acac})$) (catalyst)
- (2-oxo-1,2-dihydro-6-pyridyl)diphenylphosphine (ligand)

Solvent:

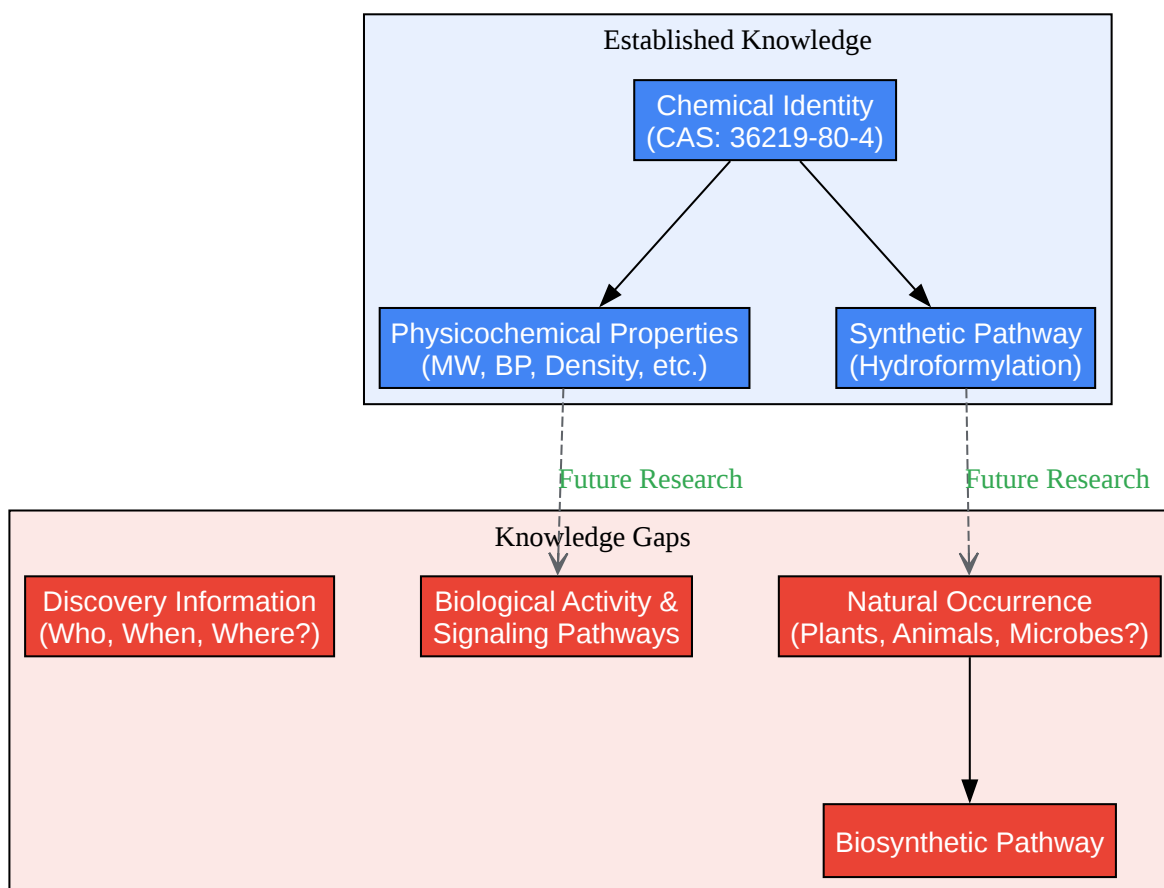
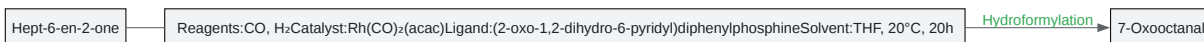
- Tetrahydrofuran (THF)

Procedure:

- In an inert atmosphere, dissolve hept-6-en-2-one, $\text{Rh}(\text{CO})_2(\text{acac})$, and (2-oxo-1,2-dihydro-6-pyridyl)diphenylphosphine in tetrahydrofuran.
- Introduce a mixture of carbon monoxide and hydrogen gas into the reaction vessel.
- Maintain the reaction at 20 °C with stirring for 20 hours under ambient pressure.
- The reaction proceeds with regioselectivity to yield **7-oxooctanal**.

Yield:

- The reported yield for this regioselective reaction is 72.0%.[\[4\]](#)



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